6-Amino-5-((5-chloro-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
Description
This compound is a sulfonated azo dye characterized by a naphthalene backbone substituted with amino, hydroxy, and sulphonic acid groups. The azo linkage (-N=N-) connects the naphthalene core to a phenyl ring modified with a 5-chloro substituent and a p-tolylsulphonyl group (a methyl-substituted benzenesulfonyl moiety). The sulphonic acid groups enhance water solubility, making it suitable for applications in textiles, inks, or specialty coatings .
Properties
CAS No. |
85480-79-1 |
|---|---|
Molecular Formula |
C23H18ClN3O6S2 |
Molecular Weight |
532.0 g/mol |
IUPAC Name |
6-amino-5-[[5-chloro-2-(4-methylphenyl)sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C23H18ClN3O6S2/c1-13-2-6-16(7-3-13)34(29,30)21-9-5-15(24)11-19(21)26-27-23-18(25)8-4-14-10-17(35(31,32)33)12-20(28)22(14)23/h2-12,28H,25H2,1H3,(H,31,32,33) |
InChI Key |
VPDBOKPMZDXVIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
The synthesis of this compound is typically achieved through a sequence of preparatory steps involving:
Preparation of Precursors
- Synthesis of p-tolylsulphonyl Substituted Aniline Derivative:
The p-tolylsulphonyl group is introduced onto an aniline or phenyl precursor via sulfonylation reactions using p-toluenesulfonyl chloride under controlled conditions, often in the presence of a base such as pyridine or triethylamine. - Chlorination:
Chlorine substitution on the phenyl ring is introduced either before or after sulfonylation, depending on synthetic route optimization, using reagents like sulfuryl chloride or N-chlorosuccinimide (NCS).
Diazotization
- The aromatic amine precursor (such as 5-chloro-2-((p-tolyl)sulphonyl)aniline) is diazotized by treatment with sodium nitrite (NaNO2) in acidic medium (usually hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.
- This step is critical to generate the reactive diazonium intermediate for azo coupling.
Azo Coupling Reaction
- The diazonium salt is then coupled with 6-amino-4-hydroxynaphthalene-2-sulphonic acid under alkaline or neutral pH conditions to form the azo linkage (-N=N-).
- The coupling reaction is typically conducted in aqueous media with careful pH control (around 7-9) to maximize yield and color intensity.
- Temperature is maintained at low to moderate levels (0–25 °C) to prevent decomposition of diazonium salts and side reactions.
- The presence of the amino group on the naphthalene ring facilitates electrophilic substitution by the diazonium ion, resulting in the azo dye formation.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Notes |
|---|---|---|---|---|
| Sulfonylation | p-Toluenesulfonyl chloride, base (pyridine) | 0–25 | Neutral | Controlled addition rate |
| Chlorination | Sulfuryl chloride or NCS | 20–40 | Neutral | Monochlorination preferred |
| Diazotization | NaNO2, HCl | 0–5 | Acidic | Freshly prepared NaNO2 solution |
| Azo Coupling | 6-Amino-4-hydroxynaphthalene-2-sulphonic acid | 0–25 | 7–9 | Stirring, slow addition |
| Purification | Filtration, recrystallization | Ambient | N/A | Solvent-dependent |
In-Depth Research Findings and Notes
- The azo coupling step is the most sensitive and critical for yield and dye quality. pH control is essential because too acidic or too alkaline conditions can lead to hydrolysis or incomplete coupling.
- The presence of the sulphonyl group on the phenyl ring enhances solubility and stability of the intermediate diazonium salt, improving coupling efficiency.
- Chlorine substitution influences the electronic nature of the phenyl ring, affecting the azo coupling site selectivity and final dye hue.
- Industrial synthesis often uses large reactors with automated temperature and pH control systems to maintain reproducibility and high purity.
- Oxidation and reduction side reactions are minimized by conducting the synthesis under inert atmosphere or by adding stabilizers.
Summary Table of Preparation Steps
| Stage | Purpose | Key Reagents/Intermediates | Critical Parameters |
|---|---|---|---|
| Precursor Synthesis | Introduce sulphonyl and chloro groups | p-Toluenesulfonyl chloride, chlorine sources | Temperature, stoichiometry |
| Diazotization | Generate diazonium salt | NaNO2, HCl | Low temperature, acidic pH |
| Azo Coupling | Form azo linkage | Diazonium salt, 6-amino-4-hydroxynaphthalene-2-sulphonic acid | pH 7-9, temperature control |
| Purification | Remove impurities | Solvents for recrystallization | Solvent choice, filtration |
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-[[5-chloro-2-[(p-tolyl)sulfonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may alter its color properties.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often employed.
Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines.
Scientific Research Applications
Textile Industry
Azo dyes are predominantly used in the textile industry for dyeing fabrics due to their bright colors and excellent fastness properties. The compound is utilized for dyeing cotton and synthetic fibers, providing a range of colors that are resistant to washing and light exposure.
Food Industry
Certain azo compounds are employed as food colorants. Although the specific application of this compound in food products may be limited due to regulatory concerns about azo dyes, its structural analogs are often used in food coloring for their stability and vivid hues.
Cosmetics
In cosmetics, azo dyes are used for coloring products such as lipsticks and hair dyes. The safety profile of this compound must be evaluated thoroughly due to potential health risks associated with some azo dyes, particularly those that can release aromatic amines.
Biological Research
Research has explored the use of azo compounds in biological assays due to their ability to undergo reduction reactions in biological systems. This property can be harnessed to develop indicators or probes for various biochemical processes.
Case Study 1: Toxicological Assessments
A study conducted on the toxicological effects of azo dyes highlighted the potential risks associated with exposure to certain compounds within this class. The research indicated that while some azo dyes are safe for use, others can lead to adverse health effects, including carcinogenicity upon metabolic activation .
Case Study 2: Dyeing Processes
Research on dyeing processes has demonstrated that the use of such azo compounds can enhance color yield and fastness when applied under controlled conditions. For instance, iron-catalyzed methods have been shown to improve the efficiency of dye application in textile processes .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Textile Industry | Used for dyeing fabrics | Bright colors, excellent fastness |
| Food Industry | Potential use as food colorant | Stability and vivid hues |
| Cosmetics | Coloring agent in beauty products | Aesthetic appeal |
| Biological Research | Probes for biochemical assays | Useful in studying metabolic processes |
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. This property allows it to act as a chromophore, absorbing and reflecting specific wavelengths of light. In biological systems, the compound can interact with cellular components, aiding in visualization under a microscope. The molecular targets and pathways involved in its action are still under investigation, but its ability to form stable complexes with other molecules is a key feature.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a family of sulfonated azo dyes with variations in substituents on the phenyl and naphthalene rings. Key structural analogs include:
Physicochemical Properties
Solubility and Stability:
- Target Compound: Expected high water solubility due to dual sulphonic acid groups, similar to sodium 6-amino-4-hydroxy-5-[[2-(phenylsulphonyl)phenyl]azo]naphthalene-2-sulphonate, which is soluble in water (red solution) and ethanol (purplish red) .
- Crystallinity : Analogous sulfonated azo dyes meet pharmacopeial crystallinity standards (e.g., 〈695〉) .
- pH Sensitivity : Stability across pH ranges is critical; derivatives like sodium 6-hydroxy-2-naphthalene-sulfonate are analyzed via HPLC at pH 4.5–6.5 .
Color and Reactivity:
- The p-tolylsulphonyl and chloro substituents in the target compound likely deepen the hue compared to non-chlorinated analogs. For example, sodium 6-amino-4-hydroxy-5-[[2-(phenylsulphonyl)phenyl]azo]naphthalene-2-sulphonate exhibits a blue-red color in water, turning dark purple in concentrated H₂SO₄ and orange upon dilution .
- Chloro groups typically improve lightfastness. The ISO light fastness rating for the analog in is 6 (excellent), suggesting the target compound may perform similarly .
Application-Specific Performance
Textile Dyeing:
- Fastness Properties: Property Sodium 6-amino-4-hydroxy-5-[[2-(phenylsulphonyl)phenyl]azo]naphthalene-2-sulphonate Target Compound (Expected) Light Fastness 6 (ISO) ~6 (ISO) Soaping Fastness 2–3 (Fading), 3–4 (Stain) Similar or improved due to chloro group Perspiration Fastness 3–4 (Fading/Stain) Moderate to high
Functional Differences:
- The ethylphenylamino-sulphonyl derivative (CAS 70865-30-4) may exhibit altered affinity for synthetic fibers due to its bulkier substituent .
- Compounds with multiple sulphonic acid groups (e.g., 5-[(4-acetamido-2-sulphonatophenyl)azo]-6-amino-4-hydroxynaphthalene-2-sulphonic acid, CAS 25317-34-4) show enhanced solubility but reduced wash fastness .
Biological Activity
6-Amino-5-((5-chloro-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, also known by its CAS number 85480-79-1, is a synthetic organic compound with potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 532 g/mol. Its structure features an azo group and multiple functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClN3O6S2 |
| Molecular Weight | 531.99 g/mol |
| CAS Number | 85480-79-1 |
| EINECS Number | 287-360-4 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, azo compounds have been studied for their ability to induce apoptosis in cancer cells. A study demonstrated that derivatives of azo compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells, through mechanisms involving oxidative stress and apoptosis induction .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar sulfonamide derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. These compounds often inhibit bacterial growth by disrupting folate synthesis pathways .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide functionalities can inhibit enzymes involved in bacterial folate metabolism.
- Induction of Apoptosis : The presence of hydroxynaphthalene groups may facilitate interactions with cellular targets leading to programmed cell death in cancer cells.
- Oxidative Stress : The generation of reactive oxygen species (ROS) can lead to cellular damage and apoptosis in susceptible cells.
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of various azo compounds on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells, suggesting significant anticancer potential .
Antimicrobial Screening
In another study, sulfonamide derivatives were tested for their antibacterial properties against common pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 100 µg/mL against E. coli and S. aureus, indicating promising antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Amino-5-((5-chloro-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis involves sequential azo coupling, sulphonation, and functional group protection. Key steps include diazotization of 5-chloro-2-(p-tolylsulphonyl)aniline under acidic conditions (0–5°C, HCl/NaNO₂) followed by coupling with 6-amino-4-hydroxynaphthalene-2-sulphonic acid at pH 6–7. Yield optimization requires strict temperature control (≤10°C) to prevent azo bond degradation and excess sulphonic acid to drive sulphonation . Post-synthesis, ion-exchange chromatography (e.g., Dowex resin) removes unreacted sulphonic acid derivatives .
Q. How can spectroscopic techniques (e.g., NMR, FTIR, UV-Vis) be applied to confirm the compound’s structure and purity?
- Methodological Answer :
- NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm) to confirm naphthalene and benzene ring substitution patterns. The amino (-NH₂) and hydroxyl (-OH) groups appear as broad signals (δ 4–6 ppm) but may require D₂O exchange for clarity .
- FTIR : Key peaks include N=N (azo) at ~1450–1600 cm⁻¹, S=O (sulphonyl) at ~1150–1250 cm⁻¹, and O-H (hydroxyl) at ~3200–3600 cm⁻¹ .
- UV-Vis : Azo chromophores exhibit λmax ~400–550 nm; deviations indicate impurities or protonation state changes .
Q. What are the solubility properties of this compound in aqueous and organic solvents, and how do pH and temperature affect stability?
- Methodological Answer : High solubility in water (due to sulphonic acid groups) and polar aprotic solvents (e.g., DMSO, DMF). Solubility decreases below pH 3 (protonation of sulphonate groups) or above pH 10 (azo bond hydrolysis). Thermal stability tests (TGA/DSC) show decomposition >200°C, with aqueous solutions stable ≤60°C .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) predict reaction pathways and optimize synthesis conditions?
- Methodological Answer : Density Functional Theory (DFT) calculates transition states for azo coupling and sulphonation steps, identifying energy barriers. Molecular dynamics simulations model solvent effects (e.g., water vs. DMF) on reaction kinetics. For example, polar solvents stabilize charged intermediates, reducing activation energy by ~15–20% . Experimental validation via in situ FTIR or HPLC monitoring aligns computational predictions with observed yields .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR or FTIR) during characterization?
- Methodological Answer :
- Unexpected NMR Peaks : Use 2D-COSY or HSQC to assign ambiguous signals. For example, coupling between aromatic protons and sulphonyl groups may split peaks .
- FTIR Anomalies : Compare with reference spectra of analogous compounds (e.g., disodium 8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate) to distinguish overlapping S=O and N=N vibrations .
- Mass Spectrometry : High-resolution ESI-MS detects impurities (e.g., incomplete sulphonation products) with m/z deviations <0.001 .
Q. How do substituents (e.g., chloro, sulphonyl, p-tolyl) influence the compound’s electronic properties and reactivity in catalytic applications?
- Methodological Answer :
- Electron-Withdrawing Groups (Cl, SO₂) : Increase electrophilicity of the azo group, enhancing reactivity in nucleophilic substitutions (e.g., coupling with amines). Cyclic voltammetry reveals oxidation potentials shifted by ~0.2–0.3 V compared to non-chlorinated analogs .
- p-Tolyl Group : Steric effects reduce intermolecular π-π stacking, improving solubility but lowering catalytic turnover in oxidation reactions .
Q. What advanced chromatographic techniques (e.g., HPLC, ion-pair chromatography) are effective for quantifying trace impurities?
- Methodological Answer : Reverse-phase HPLC (C18 column) with ion-pairing agents (e.g., tetrabutylammonium bromide) resolves sulphonic acid derivatives. Gradient elution (0.05 M ammonium acetate → methanol) at 1 mL/min, with UV detection at 235 nm, achieves baseline separation of the target compound from byproducts (e.g., desulphonated analogs) .
Q. How can stability studies under oxidative/reductive conditions inform storage and handling protocols?
- Methodological Answer :
- Oxidative Stability : Exposure to H₂O₂ (3% v/v) at 25°C degrades azo bonds within 24 hours (confirmed by UV-Vis). Add antioxidants (e.g., ascorbic acid) to aqueous formulations .
- Reductive Stability : Na₂S₂O₄ (pH 9) cleaves azo bonds to amines; monitor via TLC (silica gel, ethyl acetate/methanol 8:2). Store under inert gas (N₂/Ar) to prevent reduction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
